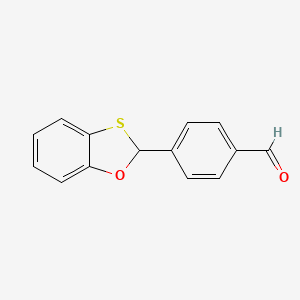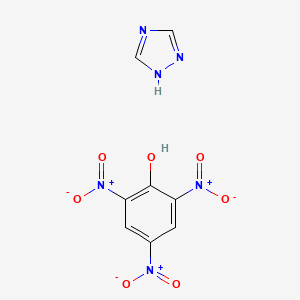
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzoxathioles This compound features a benzaldehyde moiety attached to a benzoxathiole ring system Benzoxathioles are heterocyclic compounds containing both sulfur and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde typically involves the reaction of 2-mercaptobenzoxazole with benzaldehyde under specific conditions. One common method includes:
Reactants: 2-mercaptobenzoxazole and benzaldehyde.
Solvent: Dimethyl sulfoxide (DMSO).
Catalyst: Anhydrous potassium carbonate (K2CO3).
Reaction Conditions: The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoxathiole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 4-(2H-1,3-Benzoxathiol-2-yl)benzoic acid.
Reduction: 4-(2H-1,3-Benzoxathiol-2-yl)benzyl alcohol.
Substitution: Various substituted benzoxathioles depending on the electrophile used.
Applications De Recherche Scientifique
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains nitrogen in the ring structure and is known for its biological activities.
Uniqueness
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58948-50-8 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
4-(1,3-benzoxathiol-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-9,14H |
Clé InChI |
GVVQTBRPHRLFRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC(S2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)


![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

